molecular formula C16H12N2 B11545794 2-Methyl-11H-indeno[1,2-b]quinoxaline

2-Methyl-11H-indeno[1,2-b]quinoxaline

Cat. No.: B11545794
M. Wt: 232.28 g/mol
InChI Key: QRXUDQZDUGFKRO-UHFFFAOYSA-N
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Description

2-Methyl-11H-indeno[1,2-b]quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the indeno[1,2-b]quinoxaline family, which is known for its diverse chemical reactivity and potential pharmacological activities.

Preparation Methods

The synthesis of 2-Methyl-11H-indeno[1,2-b]quinoxaline typically involves the condensation of ninhydrin with substituted 1,2-phenylenediamines. The reaction is usually carried out in ethanol or methanol at room temperature, yielding the desired product in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methyl-11H-indeno[1,2-b]quinoxaline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include ethanol or methanol as solvents and room temperature conditions. Major products formed from these reactions include various substituted quinoxalines and reduced derivatives .

Scientific Research Applications

2-Methyl-11H-indeno[1,2-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-11H-indeno[1,2-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to various biological effects. For example, it has been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a role in stress signaling pathways . This inhibition can result in anticancer and neuroprotective effects .

Comparison with Similar Compounds

2-Methyl-11H-indeno[1,2-b]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

2-methyl-11H-indeno[1,2-b]quinoxaline

InChI

InChI=1S/C16H12N2/c1-10-6-7-12-11(8-10)9-15-16(12)18-14-5-3-2-4-13(14)17-15/h2-8H,9H2,1H3

InChI Key

QRXUDQZDUGFKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4N=C3C2

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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